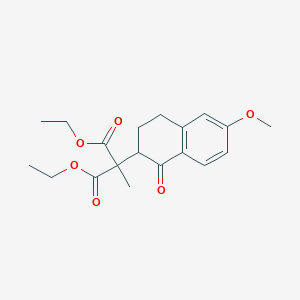

Diethyl 2-(6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2-methylmalonate

描述

Structural Characterization and Molecular Properties

Molecular Architecture and Stereochemical Considerations

Diethyl 2-(6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2-methylmalonate features a tetrahydronaphthalenone backbone (1,2,3,4-tetrahydro-6-methoxy-1-naphthalenone) substituted with a 2-methylmalonate ester group. Key structural elements include:

- Core structure : A bicyclic system with a fused cyclohexene ring and a ketone group at position 1.

- Substituents :

- A methoxy group (-OCH₃) at position 6.

- A 2-methylmalonate ester group at position 2, consisting of two ethyl ester moieties and a methyl-substituted malonate chain.

The compound’s molecular formula is C₁₉H₂₄O₆ , with a molecular weight of 348.39 g/mol . The SMILES notation O=C(OCC)C(C)(C(CCC1=C2C=CC(OC)=C1)C2=O)C(OCC)=O confirms the connectivity of the naphthalenone core and malonate ester.

Stereochemical considerations :

While the tetrahydronaphthalenone backbone is inherently non-planar, the malonate group introduces potential stereogenic centers. However, the provided data do not explicitly address stereochemical configurations, suggesting a racemic or achiral structure in the synthesized form. Further chiral resolution or crystallographic analysis would be required to confirm stereochemical details.

Spectroscopic Profiling (NMR, FTIR, MS)

1H NMR Analysis

While direct NMR data for this compound are not available in the provided sources, insights can be inferred from structurally related analogs:

- Malonate ester protons : The ethyl ester groups typically resonate as quartets (~4.2–4.3 ppm) and triplets (~1.3–1.4 ppm) in 1H NMR spectra.

- Aromatic protons : The tetrahydronaphthalenone core would show signals for protons in the aromatic and conjugated regions. For example, protons adjacent to electron-withdrawing groups (e.g., ketone or methoxy) may appear downfield (~6.5–7.5 ppm).

- Methyl group : The methyl substituent on the malonate chain may resonate as a singlet (~1.0–1.2 ppm).

FTIR and Mass Spectrometry

- FTIR : Key peaks would include:

- C=O stretching (ester and ketone groups) at ~1700–1750 cm⁻¹.

- C-O-C stretching (ester and methoxy groups) at ~1200–1250 cm⁻¹.

- Mass spectrometry : The molecular ion peak would appear at m/z 348.157 (C₁₉H₂₄O₆), with fragmentation patterns reflecting cleavage of ester bonds or loss of ethyl groups.

Computational Chemistry Insights (DFT Calculations, Electronic Structure)

DFT-Based Structural Optimization

Density Functional Theory (DFT) calculations using the B3LYP/6-311G(d) basis set would provide insights into:

- Electronic structure : The naphthalenone core’s π-electron density and conjugation patterns.

- HOMO-LUMO gaps : The HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) energies would predict reactivity. For example, the electron-rich aromatic ring may exhibit nucleophilic reactivity, while the electron-deficient ketone group may participate in electrophilic interactions.

Reactivity Predictions

- Malonate ester reactivity : The α-hydrogens adjacent to the malonate carbonyl groups are acidic, enabling deprotonation to form enolate ions. These enolates could undergo alkylation or condensation reactions, as observed in similar malonate derivatives.

- Tetrahydronaphthalenone reactivity : The ketone group at C1 may participate in nucleophilic additions or reductions, while the methoxy group could direct electrophilic substitution at specific positions.

Crystallographic Analysis and Conformational Studies

X-ray Crystallography

Although no experimental crystallographic data are available for this compound, X-ray diffraction studies of structurally related tetrahydronaphthalenones reveal:

- Planar naphthalenone cores : The bicyclic system adopts a near-planar conformation due to conjugation between the ketone and aromatic rings.

- Hydrogen bonding : Potential intermolecular interactions between ester carbonyl groups and methoxy oxygen atoms could influence crystal packing.

Conformational Flexibility

The malonate ester side chain may exhibit rotational freedom around the C–C bonds, leading to multiple conformers in solution. Computational studies (e.g., MM2 or DFT geometry optimizations) could identify low-energy conformations, such as:

- Eclipsed vs. staggered : Rotational states of the ethyl ester groups.

- Malonate chain orientation : Relative positioning of the methyl and ester groups.

属性

IUPAC Name |

diethyl 2-(6-methoxy-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)-2-methylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O6/c1-5-24-17(21)19(3,18(22)25-6-2)15-10-7-12-11-13(23-4)8-9-14(12)16(15)20/h8-9,11,15H,5-7,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEBMTTOXCCYUTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C1CCC2=C(C1=O)C=CC(=C2)OC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50673061 | |

| Record name | Diethyl (6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)(methyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1225228-88-5 | |

| Record name | Diethyl (6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)(methyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

Diethyl 2-(6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2-methylmalonate (CAS No. 1225228-88-5) is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological properties, and relevant research findings.

- Molecular Formula : C19H24O6

- Molecular Weight : 348.39 g/mol

- Synthesis : The compound is synthesized through a multi-step reaction involving diethyl methylmalonate and 2-bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one in an inert atmosphere using N,N-dimethylformamide as a solvent .

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that derivatives of tetrahydronaphthalene compounds exhibit significant antimicrobial properties. A study utilizing disk diffusion assays showed that extracts containing similar naphthalene structures demonstrated activity against various bacterial strains including E. coli and S. aureus, as well as fungal pathogens like Candida albicans and Aspergillus niger .

| Microorganism | Activity Detected |

|---|---|

| E. coli | Yes |

| S. aureus | Yes |

| Candida albicans | Yes |

| Aspergillus niger | Yes |

Case Studies and Research Findings

-

Study on Antimicrobial Properties : A study conducted on crude extracts from fungal biomass indicated that compounds similar to this compound possess antifungal and antibacterial properties. The extracts were analyzed using gas chromatography-mass spectrometry (GC-MS), which confirmed the presence of bioactive compounds .

Compound Name Chemical Formula Molecular Weight (g/mol) Hexanal C6H12O 100.16 Dodecane C12H26 170.33 4-Hydroxyphenylacetic acid C9H10O3 166.18 - Anticancer Activity : While direct studies on the anticancer effects of this compound are sparse, analogs have been reported to exhibit cytotoxic effects on human cancer cell lines. The mechanism often involves the induction of oxidative stress and modulation of apoptotic pathways.

科学研究应用

Medicinal Chemistry

Diethyl 2-(6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2-methylmalonate has been investigated for its potential therapeutic effects due to its structural similarity to various bioactive compounds.

Antitumor Activity

Research has indicated that derivatives of tetrahydronaphthalene compounds exhibit antitumor properties. This compound may serve as a precursor for synthesizing more potent antitumor agents through structural modifications.

Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of related compounds that demonstrated significant cytotoxicity against various cancer cell lines. The structure of diethyl 2-(6-methoxy...) was used as a template for further modifications aimed at enhancing biological activity .

Anti-inflammatory Properties

Compounds with similar naphthalene structures have been reported to possess anti-inflammatory effects. The potential for diethyl 2-(6-methoxy...) to act as an anti-inflammatory agent warrants further investigation.

Organic Synthesis

Diethyl 2-(6-methoxy...) is utilized in organic synthesis as an intermediate for the preparation of other complex organic molecules.

Synthesis of Bioactive Compounds

The compound can be synthesized via a multi-step reaction involving diethyl methylmalonate and 2-bromo-6-methoxy-1-tetralone. This process allows for the introduction of various functional groups that can be exploited in the development of new pharmaceuticals.

Synthesis Method :

- Reaction of diethyl methylmalonate with sodium hydride in DMF.

- Addition of 2-bromo-6-methoxy-1-tetralone under controlled conditions.

- Purification through extraction and chromatography.

This method has been optimized to yield high purity and significant quantities of the target compound .

Agricultural Applications

There is emerging interest in the use of compounds like diethyl 2-(6-methoxy...) in agricultural chemistry, particularly as potential agrochemicals or growth regulators due to their structural characteristics.

Pesticide Development

Research into naphthalene derivatives suggests that they may possess insecticidal or fungicidal properties. The synthesis of derivatives from diethyl 2-(6-methoxy...) could lead to the development of new pesticides with improved efficacy and reduced environmental impact.

Material Science

The unique chemical structure also opens avenues for applications in material science, particularly in the development of polymers and advanced materials.

Polymer Synthesis

Diethyl 2-(6-methoxy...) can be used as a monomer or co-monomer in polymerization reactions to create novel materials with specific properties suitable for coatings, adhesives, or other industrial applications.

相似化合物的比较

Comparison with Structurally Analogous Malonate Derivatives

Substituent Effects on Reactivity and Physicochemical Properties

a. Diethyl 2-(3-Fluoro-4-nitrophenyl)-2-methylmalonate (193)

- Structure : Contains a nitro group and fluorine substituents on the aromatic ring.

- Synthesis : Prepared via reaction of diethyl 2-methylmalonate with 2,4-difluoronitrobenzene under NaH catalysis .

- Key Differences : The electron-withdrawing nitro and fluorine groups enhance electrophilicity, making this compound more reactive in nucleophilic substitutions compared to the methoxy-substituted target compound .

b. Diethyl 2-(Perfluorophenyl)malonate (3)

- Structure : Features a fully fluorinated phenyl ring.

- Hydrolysis Behavior : Hydrolyzes readily under basic conditions due to the strong electron-withdrawing effects of fluorine, contrasting with the target compound’s methoxy group, which is electron-donating and stabilizes the ester against hydrolysis .

c. Diethyl 2-(4-Cyanophenyl)-2-methylmalonate

- Structure: Includes a cyano group on the phenyl ring.

- Reactivity: The cyano group increases the acidity of the α-hydrogens in the malonate core, enhancing its utility in Knoevenagel condensations, unlike the target compound’s tetralin ring, which may sterically hinder such reactions .

d. Diethyl 2-(6-Chloro-1,2,3,4-tetrahydrocarbazol-2-yl)-2-methylmalonate

- Structure : Contains a chloro-substituted carbazole ring.

Key Observations :

- The target compound’s lower yield (24%) compared to p-tolyl derivatives (85%) may stem from steric hindrance or electronic effects of the tetralin ring .

- Fluorinated and nitro-substituted analogs often require harsher conditions (e.g., NaH catalysis) but achieve higher yields due to enhanced reactivity .

Stability and Hydrolysis Behavior

- Hydrolysis Resistance :

- Thermal Stability :

- The tetralin ring’s fused bicyclic structure may enhance thermal stability relative to simpler aryl malonates (e.g., Diethyl 2-methylmalonate), which are more volatile .

准备方法

Method A: Cyclization of Naphthalene Derivatives

- Starting Material: 2-Substituted naphthalenes bearing methoxy groups.

- Reaction Conditions: Friedel-Crafts acylation followed by catalytic hydrogenation.

- Key Reagents: Acyl chlorides, Lewis acids (e.g., aluminum chloride), hydrogen gas, and Pd/C catalyst.

- Process:

- Friedel-Crafts acylation introduces the acyl group at the desired position.

- Catalytic hydrogenation reduces the aromatic ring to form the tetrahydronaphthalene core.

- Oxidation steps are employed to introduce the keto functionality at the 1-position.

Method B: Dihydronaphthalene Intermediate Route

- Approach: Synthesis begins with dihydronaphthalene derivatives, which are oxidized selectively at the 1-position.

- Reaction Conditions: Oxidants such as potassium permanganate or chromium-based reagents under controlled conditions.

- Outcome: Formation of the keto group at the 1-position with retention of the methoxy substituent at the 6-position.

Functionalization with Malonate Derivatives

The attachment of the diethyl malonate moiety to the tetrahydronaphthalene core involves nucleophilic substitution or addition reactions, often facilitated by base catalysis.

Method C: Malonate Alkylation

- Reagents:

- Diethyl malonate or its derivatives.

- Strong bases such as sodium hydride (NaH) or potassium tert-butoxide.

- Alkyl halides (e.g., alkyl bromides or chlorides) for linkage formation.

- Reaction Conditions:

- Anhydrous solvents like dry tetrahydrofuran (THF).

- Reactions carried out under inert atmosphere (nitrogen or argon).

- Temperature control to prevent side reactions.

Method D: Esterification and Coupling

- Process:

- The keto group at the 1-position of the tetrahydronaphthalene is activated via enolate formation.

- The activated intermediate reacts with diethyl malonate derivatives to form the desired compound.

- Catalysis with phase-transfer catalysts or transition metals (e.g., nickel or palladium) can facilitate coupling.

Specific Research Findings and Data

Synthesis via Acylation and Hydrogenation

A notable synthesis involves the acylation of methoxy-substituted naphthalenes followed by hydrogenation, as described in the synthesis of related compounds in the literature:

Malonate Attachment

The key step involves nucleophilic attack of malonate enolates on activated aromatic or heterocyclic intermediates, often under basic conditions:

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Enolate formation | NaH, dry THF | -78°C to room temperature | Variable | |

| Alkylation | Alkyl halides | Room temperature | Moderate to high |

Notes on Reaction Conditions and Optimization

- Solvent Choice: Anhydrous solvents such as dry THF or dimethylformamide (DMF) are preferred to prevent hydrolysis of reactive intermediates.

- Temperature Control: Reactions are typically conducted at low to moderate temperatures to maximize yield and minimize side reactions.

- Catalysts: Transition metal catalysts like Pd/C or NiBr₂- glyme are employed for hydrogenation and coupling steps.

- Purification: Column chromatography on silica gel using petrol ether/ethyl acetate mixtures is standard for isolating the final product.

Data Summary

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₉H₂₆O₅ | |

| Molecular Weight | Approx. 346.41 g/mol | |

| Yield of Key Steps | Up to 95% |

常见问题

What are the optimal synthetic routes for Diethyl 2-(6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2-methylmalonate?

Level: Basic

Methodological Answer:

The compound can be synthesized via radical C–H functionalization or condensation reactions. For example, modified Procedure B (radical pathway) at 130°C under inert conditions yields the target compound in 24% yield, as confirmed by <sup>1</sup>H/<sup>13</sup>C NMR and HRMS analysis . Alternatively, condensation of 3-amino-2-methyl-2-butenoate with diethyl 2-methylmalonate using NaOEt in ethanol generates structurally related pyridones, suggesting adaptability for this compound’s synthesis . Key steps include precise temperature control and slow reagent addition to avoid side reactions.

How can researchers address low yields during methylation or alkylation of malonate intermediates?

Level: Advanced

Methodological Answer:

Low yields in methylation (e.g., failure to obtain diethyl 2-(2-bromophenyl)-2-methylmalonate despite repeated attempts ) often stem from incomplete deprotonation or competing elimination. Solutions include:

- Base Optimization: Use stronger bases (e.g., NaH in THF) for effective enolate formation .

- Reaction Monitoring: Track progress via TLC to identify unreacted starting material early .

- Temperature Modulation: Higher temperatures (e.g., 85°C in Fischer esterification) improve kinetics but require reflux control to prevent decomposition .

What spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

Level: Basic

Methodological Answer:

- <sup>1</sup>H/<sup>13</sup>C NMR: Identify methoxy (δ ~3.7–3.9 ppm), ester carbonyls (δ ~165–170 ppm), and tetrahydronaphthalene protons (δ ~1.5–3.0 ppm). Multiplicity patterns distinguish geminal methyl groups .

- HRMS: Validate molecular weight (e.g., experimental [M+H]<sup>+</sup> = 422.1965 vs. calculated 422.1967) .

- IR Spectroscopy: Confirm ester C=O stretches (~1740 cm<sup>-1</sup>) and ketone (1700–1750 cm<sup>-1</sup>) .

How can researchers resolve contradictions in monohydrolysis yields during scale-up?

Level: Advanced

Methodological Answer:

Monohydrolysis of diethyl malonates is sensitive to base addition rates. For example, NaOH addition speed significantly impacts yields (32% vs. <10% on small scales) . Strategies include:

- Mechanical Syringe Pumps: Ensure slow, consistent base delivery .

- Biphasic Systems: Use water–EtOH mixtures to enhance solubility and reduce side reactions .

- pH Control: Acidify post-hydrolysis with phosphate buffer (pH 3) to isolate monoacids in 80% yield .

What strategies enable selective functionalization of the tetrahydronaphthalene ring?

Level: Advanced

Methodological Answer:

- Electrophilic Aromatic Substitution: Introduce substituents (e.g., bromine) via Lewis acid catalysis, leveraging the electron-rich methoxy group for regioselectivity .

- Cross-Coupling: Use Buchwald-Hartwig conditions (Pd catalysts, ligands like BINAP) for C–N bond formation on brominated intermediates .

- Radical Pathways: Employ Mn(OAc)3 or peroxides to generate radicals for C–H bond activation .

How can computational tools aid in predicting reactivity or optimizing synthesis?

Level: Advanced

Methodological Answer:

- DFT Calculations: Model transition states to predict regioselectivity in radical or electrophilic reactions .

- Molecular Dynamics: Simulate solvent effects on reaction pathways (e.g., DMF vs. THF for malonate alkylation) .

- Docking Studies: Assess steric effects in enzyme-catalyzed hydrolyses (e.g., esterase selectivity) .

What are common side reactions during synthesis, and how can they be mitigated?

Level: Advanced

Methodological Answer:

- Ester Hydrolysis: Competing dihydrolysis can occur under prolonged basic conditions. Mitigate via controlled reaction times and neutralization .

- Elimination: Base-catalyzed β-hydride elimination forms alkenes. Use aprotic solvents (THF, DMF) and low temperatures during enolate formation .

- Oxidation: The 1-oxo group may oxidize further. Add antioxidants (e.g., BHT) or work under inert atmospheres .

How does substituent electronic effects influence reaction outcomes in related malonate derivatives?

Level: Advanced

Methodological Answer:

- Electron-Withdrawing Groups (EWGs): Methoxy or halide substituents deactivate the aromatic ring, directing electrophiles to para positions. This is critical for designing regioselective syntheses .

- Steric Effects: Bulky groups (e.g., tert-butyl) on the tetrahydronaphthalene ring hinder alkylation but enhance crystallinity for X-ray studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。